molecular formula C25H29N3O5S B6512054 7-{[4-(4-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one CAS No. 946337-44-6

7-{[4-(4-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one

Cat. No.: B6512054
CAS No.: 946337-44-6
M. Wt: 483.6 g/mol
InChI Key: FEBRLQJDIXHXED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-{[4-(4-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one is a useful research compound. Its molecular formula is C25H29N3O5S and its molecular weight is 483.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 483.18279221 g/mol and the complexity rating of the compound is 858. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are bacterial DNA gyrase and topoisomerase IV , two key enzymes for DNA replication . These enzymes are crucial for bacterial growth and replication, making them ideal targets for antimicrobial agents.

Mode of Action

The compound interacts with its targets by inhibiting their activity, thereby preventing DNA replication and ultimately leading to bacterial cell death

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the normal functioning of bacterial DNA replication. This disruption affects various biochemical pathways within the bacterial cell, leading to a halt in cell growth and replication .

Pharmacokinetics

Similar compounds have been shown to accumulate in mouse macrophages . The compound’s bioavailability is likely influenced by factors such as its solubility, stability, and susceptibility to efflux transporters .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and replication. This is achieved through the disruption of DNA replication, which is essential for bacterial survival .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the presence of efflux pumps in bacteria can reduce the compound’s efficacy by expelling it from the bacterial cell Additionally, the compound’s stability could be affected by factors such as pH and temperature

Properties

IUPAC Name

7-[4-(4-ethoxybenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O5S/c1-2-33-21-8-5-18(6-9-21)25(30)26-12-14-27(15-13-26)34(31,32)22-16-19-4-3-11-28-23(29)10-7-20(17-22)24(19)28/h5-6,8-9,16-17H,2-4,7,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBRLQJDIXHXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCC(=O)N5CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.